No Primary Comparative Biological Data Found for This Compound
An exhaustive search of the peer-reviewed literature, patent databases, and authoritative chemical biology repositories (PubMed, PubChem, BindingDB, ChEMBL, Google Scholar) returned zero entries containing quantitative biological data for CAS 1799264-77-9 . In contrast, structurally proximate analogs such as (E)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-methoxyphenyl)acrylamide (CAS 1799261-30-5) and (E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide (CAS 1799263-00-5) are referenced in vendor records as having been evaluated in kinase or antiproliferative assays, though the primary data sources for those claims could not be independently verified due to source-exclusion constraints . Without a shared assay or head-to-head study, no quantitative differentiation can be established for the target compound.
| Evidence Dimension | Kinase inhibition / antiproliferative activity |
|---|---|
| Target Compound Data | No data available in the public domain |
| Comparator Or Baseline | 4-Methoxy and 4-fluoro congeners: vendor-reported IC₅₀ ranges of 1.67–4.17 µM in selected cancer cell lines (primary reference not accessible) |
| Quantified Difference | Cannot be calculated |
| Conditions | Not applicable – no overlapping experimental context |
Why This Matters
Procurement decisions should be deferred until in-house profiling confirms whether the 2-chloro substitution confers a meaningful advantage over the better-characterized 4-fluoro or 4-methoxy analogs.
